molecular formula C13H8BrFO B1344201 4-Bromo-3'-fluorobenzophenone CAS No. 951885-68-0

4-Bromo-3'-fluorobenzophenone

Cat. No.: B1344201
CAS No.: 951885-68-0
M. Wt: 279.1 g/mol
InChI Key: CYPWUNBAFWFNPX-UHFFFAOYSA-N
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Description

4-Bromo-3’-fluorobenzophenone is an organic compound with the molecular formula C({13})H({8})BrFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms

Scientific Research Applications

4-Bromo-3’-fluorobenzophenone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.

    Chemical Biology: Utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.

Safety and Hazards

The safety data sheet for 4-Bromo-3’-fluorobenzophenone indicates that it is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3’-fluorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. This method typically uses 4-bromobenzoyl chloride and 3-fluorobenzene as starting materials, with aluminum chloride (AlCl(_{3})) as a catalyst. The reaction proceeds as follows:

    Reaction Setup: Mix 4-bromobenzoyl chloride and 3-fluorobenzene in a suitable solvent, such as dichloromethane.

    Catalyst Addition: Add aluminum chloride slowly to the reaction mixture under an inert atmosphere.

    Reaction Conditions: Maintain the reaction temperature at around 0-5°C initially, then allow it to warm to room temperature and stir for several hours.

    Workup: Quench the reaction with water, extract the organic layer, and purify the product using column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-3’-fluorobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-fluorobenzophenone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH({4})).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO(_{4})).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN(_{3})) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.

Major Products

    Nucleophilic Substitution: Formation of substituted benzophenones with different functional groups replacing the bromine atom.

    Reduction: Formation of 4-bromo-3’-fluorobenzhydrol.

    Oxidation: Formation of 4-bromo-3’-fluorobenzoic acid.

Mechanism of Action

The mechanism of action of 4-bromo-3’-fluorobenzophenone depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism may involve interaction with biological targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-fluorobenzophenone: Similar structure but with the fluorine atom on the para position relative to the carbonyl group.

    4-Chloro-3’-fluorobenzophenone: Chlorine atom replaces bromine, affecting reactivity and physical properties.

    4-Bromo-3’-chlorobenzophenone: Chlorine atom replaces fluorine, altering electronic effects and reactivity.

Uniqueness

4-Bromo-3’-fluorobenzophenone is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo

Properties

IUPAC Name

(4-bromophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPWUNBAFWFNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625669
Record name (4-Bromophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-68-0
Record name Methanone, (4-bromophenyl)(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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